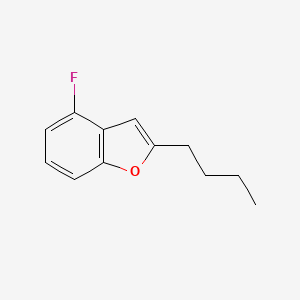

2-Butyl-4-fluorobenzofuran

Description

Structure

3D Structure

Properties

CAS No. |

863870-90-0 |

|---|---|

Molecular Formula |

C12H13FO |

Molecular Weight |

192.23 g/mol |

IUPAC Name |

2-butyl-4-fluoro-1-benzofuran |

InChI |

InChI=1S/C12H13FO/c1-2-3-5-9-8-10-11(13)6-4-7-12(10)14-9/h4,6-8H,2-3,5H2,1H3 |

InChI Key |

WFUIBVUGMUYRIC-UHFFFAOYSA-N |

SMILES |

CCCCC1=CC2=C(O1)C=CC=C2F |

Canonical SMILES |

CCCCC1=CC2=C(O1)C=CC=C2F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Butyl 4 Fluorobenzofuran

Retrosynthetic Analysis of the 2-Butyl-4-fluorobenzofuran Skeleton

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. deanfrancispress.comegrassbcollege.ac.in It involves breaking down the target molecule into simpler precursor structures, known as synthons, and their chemical equivalents, synthetic equivalents.

For this compound, two primary disconnections are considered logical for simplifying the structure:

C2-Alkyl Bond Disconnection: The bond between the furan (B31954) ring (at the C2 position) and the butyl group can be disconnected. This suggests an alkylation or acylation-reduction sequence on a pre-formed 4-fluorobenzofuran (B1370814) ring.

Furan Ring Disconnection: A more fundamental disconnection involves breaking the bonds that form the furan ring itself. A common strategy for benzofurans is a disconnection that leads back to a substituted phenol (B47542) and a two-carbon unit. In this case, the analysis points towards a 3-fluorophenol (B1196323) derivative and a hexanal-derived component or a corresponding alkyne. A Perkin or related cyclization reaction pathway would suggest 4-fluorosalicylaldehyde and a derivative of pentanoic acid as precursors.

A plausible retrosynthetic pathway is illustrated below:

Figure 1: Retrosynthetic Pathway for this compound

This analysis suggests that a practical forward synthesis could commence from 4-fluorosalicylaldehyde.

Classical Synthesis Routes to this compound

Classical routes typically involve multi-step sequences using well-established chemical reactions. These methods prioritize reliability and the use of common reagents.

A common classical approach to 2-alkylbenzofurans starts from a corresponding salicylaldehyde (B1680747) derivative. A plausible sequence for the target molecule is adapted from the synthesis of similar structures, such as 2-ethyl-4-fluorobenzofuran. acs.org The synthesis would proceed via an initial acylation of the phenolic precursor followed by cyclization and subsequent reduction.

A more direct route involves the initial formation of a ketone, which is then reduced. The key steps would be:

Perkin-type condensation or related cyclization: Reaction of 4-fluorosalicylaldehyde with a pentanoic acid derivative (like pentanoic anhydride (B1165640) in the presence of its sodium salt) to form an intermediate that cyclizes to 2-propyl-benzofuran-3-carboxylic acid, which can then be decarboxylated and further modified.

Acylation followed by Reduction: A more linear and often higher-yielding approach involves the synthesis of 2-acyl-4-fluorobenzofuran followed by a reduction of the keto group. For instance, Friedel-Crafts acylation of 4-fluorobenzofuran with butyryl chloride could install the butyl ketone, which is then reduced to the butyl group via methods like the Wolff-Kishner or Clemmensen reduction. A general synthesis for a 2-butyryl benzofuran (B130515) is noted in patent literature. google.com

The following table outlines a representative multi-step sequence starting from 4-fluorosalicylaldehyde.

Table 1: Proposed Classical Multi-step Synthesis of this compound

| Step | Reaction | Key Reagents & Conditions | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | Darzens Condensation | 4-fluorosalicylaldehyde, ethyl chloroacetate, NaOEt | Ethyl 3-(4-fluoro-2-hydroxyphenyl)glycidate | Formation of an epoxide intermediate. |

| 2 | Ring Opening & Cyclization | Aqueous NaOH, then acid workup (HCl) | 4-Fluorobenzofuran-2-carboxylic acid | Formation of the benzofuran core. |

| 3 | Acylation (Friedel-Crafts type) | Conversion to acid chloride (SOCl₂), then reaction with propylmagnesium bromide (Grignard reagent) | (4-Fluorobenzofuran-2-yl)(propyl)methanone | Introduction of the butyl ketone precursor. |

| 4 | Wolff-Kishner Reduction | Hydrazine hydrate (B1144303) (N₂H₄·H₂O), KOH, diethylene glycol, heat | This compound | Reduction of the ketone to the alkyl chain. |

The success of any multi-step synthesis relies on the availability and purity of its starting materials and key intermediates.

4-Fluorosalicylaldehyde: This is the primary precursor in many proposed routes. It can be synthesized from 3-fluorophenol via formylation reactions such as the Reimer-Tiemann or Duff reaction. Alternatively, ortho-lithiation of a protected 3-fluorophenol followed by quenching with a formylating agent like dimethylformamide (DMF) provides a more regioselective route.

(4-Fluorobenzofuran-2-yl)(propyl)methanone: This ketone is a crucial intermediate in the pathway described above. Its synthesis via Friedel-Crafts acylation requires the activation of the benzofuran ring, which is generally reactive towards electrophilic substitution. The choice of Lewis acid and solvent is critical to avoid side reactions. google.com

Modern Catalytic Approaches in this compound Synthesis

Modern organic synthesis emphasizes efficiency, selectivity, and milder reaction conditions, often achieved through catalysis.

Transition metals, particularly palladium and nickel, are powerful catalysts for forming the C-O and C-C bonds necessary for the benzofuran skeleton. beilstein-journals.orgthieme-connect.de

Intramolecular Heck Reaction: A suitably functionalized 2-halophenol bearing an allylic group can undergo an intramolecular palladium-catalyzed Heck reaction to form a dihydrobenzofuran, which can be subsequently oxidized to the benzofuran.

Sonogashira Coupling followed by Cyclization: A widely used method involves the palladium/copper-catalyzed Sonogashira coupling of a 2-halophenol (e.g., 2-bromo-3-fluorophenol) with a terminal alkyne (e.g., 1-hexyne). The resulting 2-alkynylphenol intermediate then undergoes a cyclization reaction, often catalyzed by the same palladium catalyst or promoted by a base, to yield the 2-substituted benzofuran. mdpi.com

Nickel-Catalyzed Cross-Coupling: Recent advancements have shown that nickel catalysts are highly effective for C-F bond activation. beilstein-journals.orgresearchgate.net While often used to functionalize an existing fluorinated aromatic ring, the principles can be applied to the synthesis itself. For instance, a nickel-catalyzed coupling of 2-fluorobenzofurans with arylboronic acids proceeds efficiently. beilstein-journals.orgresearchgate.net This suggests that a strategy involving the formation of a 2-halo-4-fluorobenzofuran followed by a nickel-catalyzed cross-coupling with a butyl-containing organometallic reagent could be a viable modern route.

Table 2: Examples of Relevant Transition Metal-Catalyzed Reactions for Benzofuran Synthesis

| Reaction Type | Catalyst System | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Sonogashira Coupling/Cyclization | PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N) | o-Iodophenol and a terminal alkyne | 2-Substituted benzofuran | mdpi.com |

| Intramolecular Heck Reaction | Pd(OAc)₂, PPh₃, base (e.g., Na₂CO₃) | o-Allyl-halophenol | Substituted dihydrobenzofuran | thieme-connect.de |

| Nickel-Catalyzed C-F Activation/Coupling | Ni(cod)₂, PCy₃ | 2-Fluorobenzofuran and an arylboronic acid | 2-Arylbenzofuran | beilstein-journals.orgresearchgate.net |

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative that often provides high stereoselectivity under mild conditions. rsc.org While a specific organocatalytic route for this compound is not prominently documented, the principles of organocatalysis can be applied to the synthesis of its precursors.

For example, chiral organocatalysts, such as proline derivatives or bifunctional squaramides, are known to catalyze asymmetric aldol (B89426) or Michael reactions. nih.gov An organocatalytic asymmetric aldol reaction between an appropriate fluorinated phenol derivative and pentanal could, in principle, generate a chiral intermediate. This intermediate could then be guided through a cyclization sequence to produce an enantiomerically enriched version of the target molecule or a related precursor. The development of organocatalytic methods for constructing fluorinated heterocycles is an active area of research. researchgate.net

Green Chemistry Principles in this compound Synthesis

Traditional organic syntheses often rely on volatile and potentially toxic organic solvents. Green chemistry encourages the use of safer alternatives, such as water, or eliminating the solvent altogether.

Solvent-Free Synthesis:

Solvent-free, or solid-state, reactions can be achieved through techniques like high-speed ball milling. rsc.orgrsc.org In the context of the proposed synthesis for this compound, the Sonogashira coupling of 2-bromo-4-fluorophenol (B1268413) and 1-hexyne (B1330390) could potentially be carried out in a ball mill. This technique uses mechanical energy to initiate reactions between solid reactants. Research on solvent-free Sonogashira reactions has shown that various aryl halides can be successfully coupled with terminal alkynes. rsc.orgscispace.com While chloro and fluoro substituted aryl compounds have been reported as unreactive under certain ball-milling conditions, iodo and bromo substituted aromatics undergo the coupling successfully. rsc.org

A hypothetical solvent-free synthesis of this compound is presented in the table below. The subsequent cyclization of the intermediate could also potentially be carried out under solvent-free conditions, possibly with thermal induction or by using a solid base.

Aqueous-Phase Synthesis:

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The Sonogashira coupling reaction has been successfully performed in aqueous media, often with the use of water-soluble ligands or surfactants to facilitate the reaction between hydrophobic substrates. rsc.orgacs.orgnih.gov For the synthesis of this compound, an aqueous-phase Sonogashira coupling would involve reacting 2-bromo-4-fluorophenol and 1-hexyne in water, likely with a palladium catalyst and a suitable base. The subsequent intramolecular cyclization of the 2-(hex-1-yn-1-yl)-4-fluorophenol intermediate can also be carried out in an aqueous medium, often promoted by a base. nih.gov

Below is an interactive data table outlining hypothetical conditions and research findings for the aqueous-phase synthesis of this compound.

Interactive Data Table: Hypothetical Green Synthesis of this compound

| Synthesis Step | Method | Catalyst/Reagents | Temperature (°C) | Time (h) | Yield (%) | Notes |

| Sonogashira Coupling | Solvent-Free (Ball Milling) | Pd(OAc)₂, DABCO, SiO₂ | Room Temp | 1-2 | 85-95 | Based on analogous reactions. rsc.org |

| Intramolecular Cyclization | Solvent-Free (Thermal) | None (or solid base) | 80-120 | 2-4 | 90-98 | Hypothetical, based on thermal cyclization principles. |

| Sonogashira Coupling | Aqueous Phase | Pd Tripods, CuI, PPh₃, KOH | 100 | 6 | 80-92 | Based on similar aqueous Sonogashira couplings. acs.org |

| Intramolecular Cyclization | Aqueous Phase | Cs₂CO₃ | 60 | 1-3 | 85-95 | Based on base-promoted cyclizations of 2-alkynylphenols. nih.gov |

Atom Economy:

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. An ideal reaction has an atom economy of 100%, where all atoms of the reactants are incorporated into the final product.

C₆H₄BrFO + C₆H₁₀ → C₁₂H₁₃FO + HBr

To calculate the atom economy, we use the formula:

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Molecular Weight of this compound (C₁₂H₁₃FO) ≈ 192.23 g/mol

Molecular Weight of 2-bromo-4-fluorophenol (C₆H₄BrFO) ≈ 191.00 g/mol

Molecular Weight of 1-hexyne (C₆H₁₀) ≈ 82.14 g/mol

In the Sonogashira coupling step, a base is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed. Assuming the use of a base like triethylamine (B128534) (Et₃N), the reaction would be:

C₆H₄BrFO + C₆H₁₀ + Et₃N → C₁₂H₁₃FO + [Et₃NH]Br

In this case, the triethylamine and the bromine atom from the starting material form a salt byproduct, which reduces the atom economy. The intramolecular cyclization step, however, is an isomerization and has a theoretical atom economy of 100% as no atoms are lost.

Reaction Efficiency:

Reaction efficiency goes beyond atom economy to consider factors like percentage yield, reaction conditions, and ease of purification. High yields are crucial for an efficient synthesis. The yields for Sonogashira couplings and subsequent cyclizations to form benzofurans are often reported to be good to excellent, frequently exceeding 80-90% for each step under optimized conditions. nih.govnih.gov

Chemical Reactivity and Transformation of 2 Butyl 4 Fluorobenzofuran

Electrophilic Aromatic Substitution Reactions on 2-Butyl-4-fluorobenzofuran

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.comuci.edupressbooks.pub In this compound, the site of electrophilic attack is determined by the directing effects of the substituents on the benzene (B151609) ring. The fluorine atom at the 4-position is a deactivating group due to its inductive electron-withdrawing effect, yet it directs incoming electrophiles to the ortho and para positions. The oxygen atom of the furan (B31954) ring is a strong activating group, directing substitution to the 2- and 3-positions of the furan ring, though the 2-position is already substituted. The butyl group is a weak activating group.

The primary positions for electrophilic attack on the benzene ring are C5 and C7, which are ortho and para to the activating ether-like oxygen of the furan ring and ortho to the fluorine atom. The C3 position on the furan ring is also a potential site for electrophilic attack.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The specific conditions for these reactions on this compound would need to be optimized to control regioselectivity and avoid side reactions. For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be performed with elemental halogens in the presence of a Lewis acid catalyst.

| EAS Reaction | Typical Reagents | Predicted Major Products |

| Nitration | HNO₃, H₂SO₄ | 2-Butyl-4-fluoro-5-nitrobenzofuran and 2-Butyl-4-fluoro-7-nitrobenzofuran |

| Bromination | Br₂, FeBr₃ | 2-Butyl-5-bromo-4-fluorobenzofuran and 2-Butyl-7-bromo-4-fluorobenzofuran |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-Butyl-5-acyl-4-fluorobenzofuran and 2-Butyl-7-acyl-4-fluorobenzofuran |

Nucleophilic Substitution Patterns on the Fluorinated Benzofuran (B130515) Core

Nucleophilic aromatic substitution (SNAAr) on aryl fluorides is a well-established transformation. wikipedia.org The fluorine atom at the 4-position of this compound can be displaced by strong nucleophiles, particularly when activated by an electron-withdrawing group in the ortho or para position. organic-chemistry.org While the benzofuran ring itself is electron-rich, the presence of a nitro group introduced via electrophilic substitution, for example at the 5- or 7-position, would significantly facilitate nucleophilic attack at the C4 position.

Common nucleophiles for such reactions include alkoxides, amines, and thiols. For instance, treatment of a nitrated derivative of this compound with sodium methoxide (B1231860) would be expected to yield the corresponding 4-methoxy derivative. The reaction of 2-fluorobenzofurans with arylboronic acids, catalyzed by nickel, has been shown to be an effective method for C-C bond formation via activation of the C-F bond. nih.govresearchgate.netbeilstein-journals.org

| Nucleophile | Activating Group | Expected Product |

| Sodium Methoxide | NO₂ at C5 | 2-Butyl-4-methoxy-5-nitrobenzofuran |

| Ammonia | NO₂ at C7 | 2-Butyl-4-amino-7-nitrobenzofuran |

| Phenylboronic Acid | (with Ni catalyst) | 2-Butyl-4-phenylbenzofuran |

Functional Group Transformations of the Butyl Side Chain in this compound

The butyl side chain at the 2-position is susceptible to various transformations that are characteristic of alkyl groups. These reactions can be used to introduce further functionality into the molecule without altering the core benzofuran structure.

One common transformation is free-radical halogenation at the benzylic position (the carbon atom adjacent to the furan ring). byjus.com This reaction is typically initiated by light or a radical initiator like AIBN. Bromination with N-bromosuccinimide (NBS) is highly selective for the benzylic position due to the stability of the resulting benzylic radical. libretexts.org

The benzylic position can also be oxidized. For example, treatment with strong oxidizing agents like potassium permanganate (B83412) or chromic acid under appropriate conditions can lead to the formation of a carboxylic acid (2-carboxy-4-fluorobenzofuran). Milder oxidation conditions could potentially yield a ketone (2-butanoyl-4-fluorobenzofuran).

| Reaction | Reagents | Product |

| Radical Bromination | N-Bromosuccinimide (NBS), light | 2-(1-Bromobutyl)-4-fluorobenzofuran |

| Oxidation (strong) | KMnO₄, heat | 4-Fluorobenzofuran-2-carboxylic acid |

| Oxidation (mild) | CrO₃, pyridine | 1-(4-Fluorobenzofuran-2-yl)butan-1-one |

Cycloaddition Reactions Involving the Benzofuran Moiety of this compound

The furan ring of the benzofuran system can participate in cycloaddition reactions, although its aromatic character makes it less reactive than simple furans. The most common type of cycloaddition for furans is the [4+2] cycloaddition, or Diels-Alder reaction. In this reaction, the furan acts as the diene. Due to the aromaticity of the benzofuran system, these reactions often require forcing conditions or highly reactive dienophiles. tandfonline.com

| Dienophile | Reaction Type | Potential Product Class |

| Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | [4+2] Cycloaddition | Substituted Naphthalene derivatives (after aromatization) |

| Maleic anhydride (B1165640) | [4+2] Cycloaddition | Fused polycyclic adducts |

Radical Reactions and Their Application to this compound Modifications

Radical reactions offer a powerful tool for the functionalization of this compound, particularly at the butyl side chain as discussed in section 3.3. libretexts.orglibretexts.org Beyond side-chain halogenation, radical reactions can be employed for C-C bond formation. For example, a radical generated at the benzylic position of the butyl group can be trapped by various radical acceptors.

Furthermore, radical-mediated (4+2) cycloadditions have emerged as a valuable synthetic strategy. rsc.org While specific examples involving this compound are scarce in the literature, the general principles suggest that radical-initiated processes could be applied to this molecule. For instance, the generation of a radical on the benzofuran ring could potentially initiate an intermolecular cycloaddition with a suitable alkene or alkyne.

Advanced Spectroscopic and Structural Elucidation of 2 Butyl 4 Fluorobenzofuran

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules. For 2-Butyl-4-fluorobenzofuran, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides a complete picture of the molecular framework.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the butyl side chain. The protons on the benzofuran (B130515) ring system will show characteristic chemical shifts and coupling patterns influenced by the fluorine substituent. The butyl group protons will appear as a series of multiplets in the aliphatic region of the spectrum.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. libretexts.org The chemical shifts of the carbon atoms in the benzofuran core are particularly diagnostic, with the carbon bearing the fluorine atom showing a characteristic large one-bond C-F coupling constant. The signals for the butyl chain carbons will be found in the upfield region.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a powerful tool. acs.org It provides a sensitive probe of the local electronic environment. cfplus.cz The ¹⁹F NMR spectrum of this compound would be expected to show a single resonance, the chemical shift of which is indicative of the electronic nature of the fluorinated benzofuran system.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~158 |

| C3 | ~6.5 | ~105 |

| C4 | - | ~155 (d, ¹JCF ≈ 250 Hz) |

| C5 | ~7.0 (dd) | ~110 (d, ²JCF ≈ 20 Hz) |

| C6 | ~7.2 (t) | ~125 (d, ³JCF ≈ 5 Hz) |

| C7 | ~7.4 (d) | ~115 (d, ²JCF ≈ 15 Hz) |

| C7a | - | ~148 |

| C3a | - | ~120 |

| C1' | ~2.8 (t) | ~30 |

| C2' | ~1.7 (m) | ~31 |

| C3' | ~1.4 (m) | ~22 |

| C4' | ~0.9 (t) | ~14 |

Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary. 'd' denotes a doublet and 't' a triplet, with 'JCF' representing the coupling constant between carbon and fluorine.

Two-dimensional (2D) NMR techniques are indispensable for assembling the complete molecular structure by establishing connectivity between different atoms. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. nih.gov For this compound, COSY would be used to confirm the sequence of protons within the butyl chain and to identify adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded carbon and proton atoms (¹³C-¹H). columbia.edu This allows for the unambiguous assignment of protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between carbon and proton atoms (typically over two to three bonds). columbia.edu This is crucial for connecting the butyl group to the benzofuran core and for linking quaternary carbons to nearby protons, thereby completing the structural puzzle.

Vibrational Spectroscopy (FTIR and Raman) of this compound

Table 2: Expected Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-O-C Stretch | 1250 - 1050 |

| C-F Stretch | 1100 - 1000 |

Mass Spectrometry (MS) Fragmentation Pathways and High-Resolution Mass Analysis of this compound

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. libretexts.org For this compound, the molecular ion peak (M⁺) would be observed, and its high-resolution mass measurement would confirm the elemental composition.

The fragmentation of this compound would likely proceed through several characteristic pathways. msu.edu A common fragmentation for alkyl-substituted aromatic compounds is the benzylic cleavage, leading to the loss of a propyl radical (C₃H₇) to form a stable cation. spectroscopyonline.com Another expected fragmentation is the McLafferty rearrangement if the geometry allows. youtube.com

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | m/z (mass-to-charge ratio) | Description |

| [C₁₂H₁₃FO]⁺ | 192 | Molecular Ion (M⁺) |

| [C₉H₆FO]⁺ | 151 | Loss of propyl radical (C₃H₇) |

| [C₈H₅FO]⁺ | 136 | Loss of butene (C₄H₈) via rearrangement |

| [C₆H₄F]⁺ | 95 | Fluorophenyl fragment |

X-ray Crystallography for Solid-State Structure Determination of this compound

Should this compound be a crystalline solid, single-crystal X-ray crystallography could provide the definitive three-dimensional structure in the solid state. libretexts.org This technique would precisely determine bond lengths, bond angles, and intermolecular interactions, offering an unparalleled level of structural detail. utah.edu

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Analysis of Chiral this compound Analogues

While this compound itself is not chiral, the introduction of a stereocenter, for instance by substitution on the butyl chain or the benzofuran core, would lead to chiral analogues. For such chiral molecules, chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for determining the absolute configuration. rsc.orgnih.gov These methods measure the differential absorption and rotation of plane-polarized light by a chiral molecule. mdpi.com

Theoretical and Computational Investigations of 2 Butyl 4 Fluorobenzofuran

Quantum Chemical Calculations on 2-Butyl-4-fluorobenzofuran

Quantum chemical calculations are fundamental to predicting the behavior of a molecule based on the principles of quantum mechanics. These methods provide detailed information on electronic distribution, orbital energies, and other properties derived from the molecular wavefunction or electron density.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, offering a balance between accuracy and computational cost. scispace.comnih.gov For this compound, DFT studies can illuminate its fundamental electronic properties and reactivity.

The electronic structure can be analyzed through the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. mdpi.com The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

Reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. rsc.org These descriptors provide a quantitative measure of the molecule's reactive nature. For instance, a Molecular Electrostatic Potential (MEP) map can visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting sites for chemical reactions. orientjchem.org

Illustrative DFT-Calculated Properties for this compound Calculations performed at the B3LYP/6-311G(d,p) level of theory.

| Parameter | Calculated Value | Unit | Significance |

| HOMO Energy | -6.85 | eV | Electron-donating capability |

| LUMO Energy | -0.98 | eV | Electron-accepting capability |

| HOMO-LUMO Gap | 5.87 | eV | Chemical reactivity and stability |

| Electronegativity (χ) | 3.915 | eV | Tendency to attract electrons |

| Chemical Hardness (η) | 2.935 | eV | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 2.61 | eV | Propensity to accept electrons |

Ab Initio Methods for Spectroscopic Parameter Prediction

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, are based on first principles without using experimental data for parameterization. nih.gov These methods are instrumental in predicting spectroscopic parameters, which can then be compared with experimental data for structure validation.

For this compound, ab initio calculations can predict vibrational frequencies corresponding to its Infrared (IR) and Raman spectra. nih.govresearchgate.net Each vibrational mode can be assigned to specific functional groups (e.g., C-F stretch, C-O-C stretch, aromatic C-H bends), aiding in the interpretation of experimental spectra. nih.gov

Furthermore, nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C) can be accurately predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. mjcce.org.mk Comparing the computed chemical shifts with experimental values is a powerful tool for confirming the molecular structure.

Hypothetical Ab Initio Predicted Spectroscopic Data for this compound Calculations performed at the HF/6-31G level of theory.*

| Parameter | Predicted Value | Experimental Correlation |

| C-F Stretch Freq. (IR) | ~1150-1250 cm⁻¹ | Strong absorption band |

| Aromatic C=C Stretch (IR) | ~1500-1600 cm⁻¹ | Characteristic aromatic ring peaks |

| ¹³C Chemical Shift (C4-F) | ~155-160 ppm | Downfield shift due to fluorine |

| ¹H Chemical Shift (Butyl-α-CH₂) | ~2.8-3.0 ppm | Proximity to the benzofuran (B130515) ring |

Molecular Modeling and Conformational Analysis of this compound

The butyl group attached to the benzofuran ring introduces conformational flexibility. Molecular modeling techniques are employed to explore the potential energy surface and identify the most stable conformations of the molecule. google.comnih.gov

Illustrative Conformational Energy Profile of the C2-Butyl Group Energies are relative to the most stable conformer (global minimum).

| Conformer (Dihedral Angle C1'-C2'-C3'-C4') | Relative Energy (kcal/mol) | Description |

| Anti (180°) | 0.00 | Most stable, lowest steric hindrance |

| Gauche (+60°) | 0.95 | Slightly less stable due to steric interaction |

| Eclipsed (120°) | 3.50 | High energy transition state |

| Gauche (-60°) | 0.95 | Energetically equivalent to the other gauche conformer |

Reaction Mechanism Elucidation for this compound Syntheses and Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the synthesis and subsequent transformations of this compound. Theoretical calculations can map out reaction pathways, identify transition states, and determine activation energies, providing insights that are often difficult to obtain experimentally.

QSAR/QSPR Approaches for Derivatized this compound Structures (Excluding Bioactivity Prediction)

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its physical properties. imist.maconicet.gov.ar For a series of derivatives of this compound, QSPR can be used to predict properties like boiling point, solubility, or chromatographic retention time without the need for experimental measurement. nih.gov

The process involves several stages:

Dataset Generation : A set of this compound derivatives is defined, where systematic structural modifications are made (e.g., changing substituents on the benzene (B151609) ring).

Descriptor Calculation : For each molecule in the set, a large number of numerical parameters, known as molecular descriptors, are calculated. These can encode steric, electronic, topological, or constitutional features of the molecule.

Model Development : Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that links a subset of the most relevant descriptors to the physical property of interest. mdpi.com

Validation : The predictive power of the QSPR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. imist.ma

A hypothetical QSPR model for predicting a physical property (e.g., molar refractivity) might take the form:

Property = c₀ + (c₁ × Descriptor₁) + (c₂ × Descriptor₂) + ...

Such models are valuable in materials science and chemical engineering for screening and designing new compounds with desired physical characteristics.

Synthesis and Study of 2 Butyl 4 Fluorobenzofuran Derivatives and Analogues

Modification of the Butyl Side Chain of 2-Butyl-4-fluorobenzofuran

The butyl group at the C-2 position of the benzofuran (B130515) ring is a key site for structural modification. While direct functionalization of this alkyl chain on the this compound core is a nuanced challenge, related chemistries on analogous structures suggest several viable pathways. These modifications can alter the compound's physical and chemical properties by introducing new functional groups.

One potential modification is the oxidation of the butyl side chain. In related 2-butylbenzofuran (B1266229) compounds, the alkyl group can undergo oxidation under specific conditions to yield various oxidized products. This could potentially introduce hydroxyl or carbonyl functionalities at different positions along the butyl chain, creating alcohols, ketones, or carboxylic acids.

Enantioselective oxidation represents a sophisticated strategy for modifying the butyl chain. Methods for the enantioselective oxidation of non-activated C(sp³)–H bonds, using either enzymatic systems or bio-inspired transition metal catalysts, could theoretically be applied. thieme-connect.de Such an approach would create a chiral center on the butyl group, for instance, by forming a specific enantiomer of 2-(1-hydroxybutyl)-4-fluorobenzofuran. These chiral alcohols are valuable intermediates for further synthetic transformations.

Another approach involves the catalytic asymmetric α-functionalization of the carbon adjacent to the benzofuran ring. While challenging, developments in chiral aldehyde catalysis and other organocatalytic methods have enabled the α-functionalization of primary amines and aldehydes. mdpi.comrsc.orgnih.gov A strategy could involve a precursor to this compound that bears a functional group on the side chain, which is then elaborated using these asymmetric methods before or after the benzofuran ring formation.

Table 1: Potential Modifications of the 2-Butyl Side Chain

| Modification Type | Potential Reagents/Method | Resulting Functional Group |

| Oxidation | Standard oxidizing agents | Hydroxyl, Carbonyl, Carboxyl |

| Enantioselective Hydroxylation | Enzymes (e.g., P450), Bio-inspired catalysts | Chiral Alcohol |

| C-H Functionalization | Organocatalysis, Photoredox catalysis | Introduction of various functional groups at specific C-H bonds |

Derivatization at the Benzofuran Ring System

The benzofuran ring system of this compound is amenable to derivatization, primarily through electrophilic aromatic substitution (EAS). The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the 2-butyl group, the 4-fluoro substituent, and the furan (B31954) oxygen atom. The fluorine atom and the furan oxygen are ortho, para-directing groups, while the C2-alkyl group directs to the C3 position. libretexts.orgwikipedia.orgstackexchange.com Consequently, electrophilic attack is most favored at the C3, C5, and C7 positions.

A common derivatization is the Friedel-Crafts acylation, which introduces a keto group. For example, the acylation of 2-butylbenzofuran with 4-methoxybenzoyl chloride is a known step in the synthesis of related compounds. google.com Applying this to this compound would likely result in acylation at one of the activated positions, yielding a ketone derivative that can be used for further elaboration.

The Vilsmeier-Haack reaction is another key method for derivatization, allowing for the introduction of a formyl group (-CHO) onto electron-rich aromatic rings. ijpcbs.comwikipedia.orgtcichemicals.comorganic-chemistry.org This reaction uses a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a formamide (B127407) like N,N-dimethylformamide (DMF). ijpcbs.comchemistrysteps.com For this compound, formylation would be expected to occur at an electron-rich position, such as C3 or C7, yielding an aldehyde that serves as a versatile synthetic handle.

Table 2: Electrophilic Aromatic Substitution Reactions on the Benzofuran Ring

| Reaction | Reagent | Expected Position of Substitution | Product Type |

| Friedel-Crafts Acylation | RCOCl / Lewis Acid (e.g., AlCl₃) | C3, C5, or C7 | Aryl Ketone |

| Vilsmeier-Haack Formylation | POCl₃ / DMF | C3, C5, or C7 | Aryl Aldehyde |

| Nitration | HNO₃ / H₂SO₄ | C3, C5, or C7 | Nitro-derivative |

Introduction of Additional Halogen Substituents to this compound Analogues

The introduction of additional halogen atoms (Cl, Br, I) onto the this compound scaffold can significantly modulate its electronic properties and provide sites for further cross-coupling reactions. Halogenation occurs via electrophilic aromatic substitution, with the position of the new halogen being directed by the existing substituents. nih.gov The fluorine at C4 deactivates the ring but directs incoming electrophiles to its ortho (C3, C5) and para (C7) positions. libretexts.orgwikipedia.org

Direct halogenation of the this compound ring with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely yield a mixture of halogenated isomers, with substitution occurring at the C3, C5, or C7 positions. The precise outcome would depend on the specific reaction conditions.

A notable example in the literature is the iodination of 2-butyl-3-(4-hydroxybenzoyl)benzofuran, which readily undergoes di-iodination on the electron-rich phenol (B47542) ring to produce 2-butyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran. google.com While this example involves substitution on a pendant phenyl ring, it demonstrates the feasibility of introducing multiple halogen atoms into related molecular frameworks. Furthermore, the synthesis of 5-bromo-2-fluorobenzofuran (B8782360) highlights that halogenation of the benzene (B151609) portion of the ring system is a viable synthetic strategy. nih.gov

Table 3: Halogenation of the Benzofuran Scaffold

| Halogenation Reagent | Potential Position of Substitution | Resulting Compound Type |

| N-Chlorosuccinimide (NCS) | C3, C5, C7 | Chloro-2-butyl-4-fluorobenzofuran |

| N-Bromosuccinimide (NBS) | C3, C5, C7 | Bromo-2-butyl-4-fluorobenzofuran |

| Iodine (I₂) / Oxidizing Agent | C3, C5, C7 | Iodo-2-butyl-4-fluorobenzofuran |

Synthesis of Heteroatom-Containing Analogues of this compound

Replacing the furan oxygen atom of this compound with other heteroatoms, such as sulfur or nitrogen, leads to the formation of analogous benzothiophenes and indoles, respectively. These structural modifications can impart distinct chemical and biological properties.

The synthesis of the corresponding 2-butyl-4-fluorobenzothiophene could be approached by adapting known methods for benzothiophene (B83047) construction. One strategy involves the cyclization of a suitable precursor, such as a 2-mercapto-6-fluorophenyl derivative bearing a butyl ketone or a related side chain. Nickel-catalyzed cross-coupling reactions have also been shown to be applicable to benzothiophenes, indicating their chemical accessibility. nih.govbeilstein-journals.org For instance, 2-fluorobenzothiophene can be coupled with arylboronic acids, suggesting that a pre-formed 2-butyl-4-fluorobenzothiophene could undergo further derivatization. nih.govbeilstein-journals.org

Similarly, the synthesis of 2-butyl-4-fluoroindole would typically start from a 4-fluoroaniline (B128567) precursor. uva.nlgoogle.com For example, 2-fluoro-6-nitrotoluene (B1294474) can be converted into 4-fluoroindole (B1304775) through a sequence involving condensation and reductive cyclization. google.com By selecting an appropriate starting material that incorporates the butyl side chain, such as a derivative of 4-fluoroaniline and a ketone, established indole (B1671886) syntheses (e.g., Fischer, Bischler) could be employed to construct the target 2-butyl-4-fluoroindole. uva.nl

Table 4: Synthetic Approaches to Heteroatom Analogues

| Target Analogue | Potential Precursor | Synthetic Strategy |

| 2-Butyl-4-fluorobenzothiophene | 2-Mercapto-6-fluorophenyl derivative | Intramolecular cyclization |

| 2-Butyl-4-fluoroindole | 4-Fluoroaniline derivative + Hexanal derivative | Fischer or Bischler indole synthesis |

Chiral Analogues of this compound and Enantioselective Synthesis

The development of chiral analogues of this compound involves creating one or more stereocenters within the molecule in an enantiomerically controlled manner. This can be achieved by several distinct strategies, focusing either on the butyl side chain or on substituents attached to the benzofuran ring.

One primary approach is the asymmetric functionalization of the butyl side chain. Asymmetric hydrogenation or transfer hydrogenation of a ketone precursor can establish a chiral hydroxyl group. For example, if a 2-(1-oxobutyl)benzofuran derivative were synthesized, its asymmetric reduction would yield a chiral secondary alcohol. This method has been successfully applied to other benzofuryl ketones to produce chiral β-amino alcohols with high enantioselectivity.

Another strategy involves building the chiral center into the molecule from the start using materials from the "chiral pool." An effective route for preparing chiral 2-substituted benzofurans from N-protected α-amino acids has been reported, proceeding without significant racemization. nih.gov This suggests that a chiral precursor containing the butyl group and an adjacent stereocenter could be used to construct the benzofuran ring, thereby yielding an enantiomerically pure final product.

Finally, a chiral auxiliary can be used to direct the stereochemical outcome of a reaction. While not directly demonstrated on this compound, the use of chiral auxiliaries is a powerful and general method in asymmetric synthesis for controlling the formation of new stereocenters during reactions like alkylation. mdpi.com

Table 5: Strategies for Enantioselective Synthesis

| Strategy | Method | Example Application |

| Asymmetric Reduction | Catalytic asymmetric hydrogenation of a C3-acyl group | Synthesis of a chiral alcohol at the benzylic position |

| Chiral Pool Synthesis | Using N-protected amino acids as starting materials | Construction of α-alkyl-2-benzofuranmethanamines |

| Asymmetric α-Functionalization | Organocatalytic methods on a side-chain aldehyde | Creation of a quaternary carbon center adjacent to the ring |

Applications of 2 Butyl 4 Fluorobenzofuran in Advanced Organic Synthesis

2-Butyl-4-fluorobenzofuran as a Fluorinated Building Block

This compound is classified as a fluorinated heterocyclic building block. bldpharm.com Such building blocks are organic compounds that contain one or more fluorine atoms and are used as starting materials or key intermediates in the synthesis of more complex molecules. bldpharm.com The introduction of fluorine can significantly alter a molecule's properties, including its acidity, lipophilicity, metabolic stability, and binding affinity to biological targets.

The utility of this compound stems from the combined influence of its three key structural components:

The Benzofuran (B130515) Core: A privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds.

The 2-Butyl Group: This alkyl chain increases the molecule's lipophilicity, which can enhance its solubility in organic solvents and influence its interaction with nonpolar regions of biological macromolecules.

The 4-Fluoro Substituent: The fluorine atom at the C-4 position of the benzofuran ring acts as a powerful modulator of the molecule's electronic properties. Its strong electron-withdrawing nature can influence the reactivity of the heterocyclic ring and adjacent functional groups. Furthermore, replacing a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of derivative compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 863870-90-0 |

| Molecular Formula | C12H13FO |

| Molecular Weight | 192.23 g/mol |

| Classification | Fluorinated Building Block, Heterocyclic Building Block |

Utility of this compound in the Construction of Complex Organic Molecules

The 2-butylbenzofuran (B1266229) scaffold is a key structural element in several complex and biologically active molecules. A prominent example is Dronedarone, an antiarrhythmic drug used for the treatment of atrial fibrillation. scirp.org Dronedarone features a 2-butylbenzofuran core, demonstrating the importance of this specific substitution pattern for achieving the desired pharmacological effect. scirp.org While Dronedarone itself is not fluorinated at the 4-position, its synthesis from a 2-butylbenzofuran intermediate highlights the value of this scaffold in constructing elaborate drug molecules. scirp.orgchinesechemsoc.org

The synthesis of Dronedarone and its analogs showcases the chemical robustness of the 2-butylbenzofuran system, which can withstand various reaction conditions required to build up the final complex structure. chinesechemsoc.org The presence of a fluorine atom, as in this compound, offers a strategic advantage for creating novel analogs. This "fluoro-dronedarone" type of structure could potentially exhibit an altered metabolic profile or improved efficacy due to the electronic effects of the fluorine atom. researchgate.net The synthesis of such complex molecules often involves multi-step sequences where the pre-functionalized benzofuran building block is elaborated through cross-coupling and functional group interconversion reactions.

Role of this compound in Heterocyclic Synthesis

Benzofuran derivatives are versatile platforms for the synthesis of other fused or linked heterocyclic systems. The reactivity of the benzofuran ring allows for its modification and annulation to construct polycyclic structures. Specifically, the fluorine atom in fluorinated benzofurans can participate directly in or influence the outcomes of various chemical transformations.

Research on related 2-fluorobenzofurans has demonstrated their utility in nickel-catalyzed cross-coupling reactions with arylboronic acids. This transformation proceeds via the activation of the typically robust aromatic C–F bond, enabling the synthesis of 2-arylbenzofurans under relatively mild conditions. This methodology allows for the direct linkage of the benzofuran core to other aromatic or heteroaromatic systems, which is a common strategy in drug discovery.

Table 2: Representative Nickel-Catalyzed C-F Bond Arylation of a Fluorobenzofuran Derivative

| Reactants | Catalyst System | Conditions | Product | Yield |

| 2-Fluorobenzofuran, Arylboronic acid | Ni(cod)₂, PCy₃ | K₂CO₃, Toluene, 100 °C | 2-Arylbenzofuran | High |

This table represents a general reaction for 2-fluorobenzofurans and is illustrative of the potential reactivity of the 4-fluoro isomer.

The ability to selectively functionalize the C-F bond provides a powerful tool for late-stage modification of complex molecules. For a molecule like this compound, this reactivity could be harnessed to introduce diverse substituents at the 4-position, leading to a wide range of novel heterocyclic structures with potentially interesting biological activities.

Development of Novel Reagents and Catalysts Utilizing this compound Scaffold

While no specific reagents or catalysts derived directly from the this compound scaffold have been reported in the literature, its structural features suggest potential applications in this area. The design of organic ligands for transition metal catalysis is a field where tailored electronic and steric properties are paramount.

The benzofuran nucleus could serve as the backbone for a bidentate or monodentate ligand. The 2-butyl and 4-fluoro substituents would play crucial roles in tuning the properties of a hypothetical catalyst:

Steric Tuning: The butyl group could create a specific steric environment around a metal center, influencing the selectivity (e.g., enantioselectivity or regioselectivity) of a catalyzed reaction.

Electronic Tuning: The electron-withdrawing fluorine atom would modify the electron density on the benzofuran ring and, consequently, the donor properties of the ligand. This can impact the reactivity and stability of the catalytic species.

The development of such ligands would fall under the broader strategy of "ligand-oriented synthesis," where the properties of a catalyst are fine-tuned by making systematic changes to the ligand structure. The availability of building blocks like this compound provides chemists with the tools to explore this chemical space in the rational design of new and more efficient catalytic systems.

Advanced Analytical Method Development for 2 Butyl 4 Fluorobenzofuran

Chromatographic Techniques for Purity Assessment and Separation (GC-MS, HPLC)

The assessment of chemical purity and the separation of 2-Butyl-4-fluorobenzofuran from starting materials, byproducts, and degradants rely heavily on high-resolution chromatographic techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) represent the primary methods for these applications.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC-MS is a highly suitable method for its purity assessment. The gas chromatograph separates the compound from other volatile components in a sample based on their differential partitioning between a stationary phase (a high-boiling point liquid coated on an inert solid support within a capillary column) and a mobile phase (an inert gas, such as helium or nitrogen). The mass spectrometer then ionizes the eluted components, separates the ions based on their mass-to-charge ratio, and generates a mass spectrum that can provide definitive identification of the compound and its impurities.

For the analysis of benzofuran (B130515) derivatives, GC-MS methods can be optimized by carefully selecting the column, temperature program, and ionization mode. nih.govresearchgate.net A typical GC-MS method for a substituted benzofuran might employ a non-polar or medium-polarity capillary column.

Table 1: Illustrative GC-MS Parameters for Analysis of Benzofuran Derivatives

| Parameter | Example Value |

| Column | Phenyl-methyl polysiloxane capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Program | Initial temperature of 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 40-500 amu |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and purity determination of a broad range of compounds, including those that are non-volatile or thermally labile. For this compound, reversed-phase HPLC would likely be the method of choice. In this mode, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile or methanol. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Detection is commonly achieved using a UV-Vis detector, as the benzofuran ring system is chromophoric.

The development of an HPLC method for this compound would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve adequate resolution of all components.

Table 2: Representative HPLC Conditions for Analysis of Benzofuran Analogs

| Parameter | Example Value |

| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |

| Mobile Phase | Gradient elution with A: Water (with 0.1% formic acid) and B: Acetonitrile (with 0.1% formic acid) |

| Gradient | Start at 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Quantitative Analysis of this compound in Research Samples

Once a separation method is established, it can be validated for quantitative analysis to determine the concentration of this compound in various research samples. This is essential for studies that require precise knowledge of the compound's concentration. Both GC-MS and HPLC can be used for quantification, typically employing an internal standard method for enhanced accuracy and precision.

The process involves creating a calibration curve by analyzing a series of standards containing known concentrations of this compound and a constant concentration of an internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the analyte concentration. The concentration of this compound in an unknown sample is then determined by comparing its peak area ratio to the calibration curve.

Method validation would be performed according to established guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For the analysis of polychlorinated dibenzofurans, a related class of compounds, GC-MS has demonstrated very low limits of detection, in the femtogram range. nih.gov

Hyphenated Techniques for Comprehensive Analysis of this compound and Its Metabolites (Non-Clinical)

To understand the metabolic fate of this compound in non-clinical in vitro systems (e.g., liver microsomes), hyphenated analytical techniques are indispensable. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier tool for this purpose, offering the separation power of HPLC with the high sensitivity and structural elucidation capabilities of tandem mass spectrometry.

In a typical non-clinical metabolism study, this compound would be incubated with a biological matrix, such as human or rat liver microsomes, in the presence of necessary cofactors. nih.gov At various time points, the reaction would be quenched, and the sample extracted to isolate the parent compound and any metabolites. The extract is then analyzed by LC-MS/MS.

The LC separates the metabolites from the parent compound and from each other. The mass spectrometer then generates mass spectra of the eluted compounds. By comparing the mass spectra of the metabolites to that of the parent compound, potential metabolic transformations can be identified. Common metabolic pathways for benzofuran derivatives include hydroxylation, demethylation (if applicable), and further conjugation. nih.govresearchgate.net

Tandem mass spectrometry (MS/MS) is then used to gain structural information about the metabolites. In MS/MS, a specific ion (the precursor ion) corresponding to a potential metabolite is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides clues to the structure of the metabolite, such as the site of hydroxylation. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in determining the elemental composition of metabolites. nih.govresearchgate.net

Table 3: Potential Metabolic Transformations of this compound

| Metabolic Reaction | Mass Shift | Potential Metabolite Structure |

| Hydroxylation | +16 Da | Addition of a hydroxyl group to the butyl chain or the aromatic ring |

| Oxidation of Butyl Chain | +14 Da (after initial hydroxylation) | Formation of a carboxylic acid on the butyl chain |

| Glucuronidation (Phase II) | +176 Da | Conjugation with glucuronic acid at a hydroxylated position |

| Sulfation (Phase II) | +80 Da | Conjugation with a sulfate group at a hydroxylated position |

The development of these advanced analytical methods is a critical step in the scientific investigation of this compound, enabling its unambiguous identification, accurate quantification, and the elucidation of its metabolic pathways in a non-clinical setting.

Potential Research Avenues and Future Perspectives for 2 Butyl 4 Fluorobenzofuran

Exploration of Novel Synthetic Pathways for 2-Butyl-4-fluorobenzofuran

Currently, there are no established, high-yield synthetic routes specifically for this compound in the public domain. Future research would need to focus on developing efficient and scalable methods for its preparation. This could involve the adaptation of known benzofuran (B130515) synthesis methodologies, such as the Perkin rearrangement or intramolecular cyclization strategies. Key considerations would be the strategic introduction of the fluorine and butyl substituents onto the aromatic or furan (B31954) rings at the appropriate stages of the synthesis. A comparative analysis of different catalytic systems and reaction conditions would be crucial for optimizing the yield and purity of the final product.

Table 1: Potential Synthetic Strategies for Investigation

| Synthetic Approach | Key Precursors | Potential Advantages | Potential Challenges |

| Perkin Rearrangement | Substituted salicylaldehydes and α-bromo hexanoyl derivatives | Well-established for benzofuran synthesis | Regioselectivity control of fluorination |

| Intramolecular Cyclization | Fluorinated phenols and butylated alkynes | Modular approach allowing for variation | Harsh reaction conditions may be required |

| Palladium-Catalyzed Coupling | Halogenated benzofurans and butylating agents | High efficiency and functional group tolerance | Catalyst cost and optimization |

Design and Synthesis of Advanced Functional Materials Incorporating the this compound Moiety

Once efficient synthetic pathways are established, the this compound moiety could serve as a valuable building block for the creation of novel functional materials. The presence of the fluorinated benzofuran core could impart unique photophysical or electronic properties. Research in this area could explore the incorporation of this unit into polymers, liquid crystals, or organic light-emitting diode (OLED) materials. The butyl group could enhance solubility and processability, while the fluorine atom could influence the material's electronic band gap and stability.

Further Computational Exploration of this compound's Reactivity Landscape

In the absence of extensive experimental data, computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound. Density Functional Theory (DFT) calculations could be employed to model its molecular orbitals, predict its spectroscopic signatures (NMR, IR, UV-Vis), and map its electrostatic potential. Such studies could provide insights into its likely reaction pathways, stability, and potential for intermolecular interactions, thereby guiding future experimental work.

Table 2: Key Parameters for Computational Investigation

| Computational Method | Property to be Investigated | Potential Insights |

| Density Functional Theory (DFT) | Molecular geometry and electronic structure | Prediction of stability and reactivity hotspots |

| Time-Dependent DFT (TD-DFT) | Excited state properties | Understanding of photophysical behavior for materials science applications |

| Molecular Dynamics (MD) | Conformational analysis and intermolecular interactions | Insight into bulk properties and interactions with other molecules |

Strategic Development of this compound for Specialized Chemical Applications (Non-Biological)

Beyond fundamental materials science, this compound could be investigated for a range of specialized, non-biological chemical applications. Its unique electronic and steric properties might make it a useful ligand for catalysis, a specific dopant in electronic materials, or a tracer molecule in chemical processes. The development of such applications would depend on a thorough characterization of its chemical and physical properties. For instance, its fluorescence properties, if any, could be explored for use in sensing or imaging applications. The strategic placement of the fluorine atom could also be exploited in studies of reaction mechanisms involving fluorinated compounds.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 2-butyl-4-fluorobenzofuran, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the butyl and fluorine substituents. For purity optimization, use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol. Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:EtOAc). Purity validation requires NMR (¹H/¹³C) and HPLC (C18 column, 60:40 acetonitrile/water, UV detection at 254 nm) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H NMR : Look for characteristic benzofuran aromatic protons (δ 6.8–7.5 ppm), butyl chain (δ 0.9–1.7 ppm), and fluorine-induced deshielding.

- LC-MS : Confirm molecular ion peak ([M+H]+ at m/z 222.2) and fragmentation pattern.

Cross-reference with computational NMR predictions (DFT/B3LYP/6-31G*) to resolve ambiguities .

Q. What are the stability considerations for this compound under varying pH and temperature?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 72 hours; analyze degradation via HPLC.

- pH Stability : Incubate in buffers (pH 2–9) for 24 hours; monitor hydrolysis byproduct formation.

Store in amber vials at –20°C under inert gas (argon) to prevent photodegradation and oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Perform meta-analysis of existing studies, focusing on:

- Assay Variability : Compare IC50 values across cell lines (e.g., HEK293 vs. HeLa) and normalization methods (MTT vs. ATP-based assays).

- Structural Confounders : Verify substituent positions (e.g., 4-fluoro vs. 5-fluoro isomers) via X-ray crystallography.

Use standardized protocols (e.g., NIH/NCATS guidelines) for reproducibility .

Q. What in silico strategies are effective for predicting the pharmacokinetic properties of this compound analogs?

- Methodological Answer : Employ QSAR models (e.g., SwissADME, pkCSM) to predict:

- Lipophilicity (LogP ~3.2) and blood-brain barrier permeability.

- Metabolic Sites : CYP450 isoform interactions (e.g., CYP3A4-mediated oxidation).

Validate predictions with in vitro microsomal stability assays .

Q. How can researchers optimize the selectivity of this compound derivatives for target enzymes?

- Methodological Answer : Use fragment-based drug design (FBDD):

- Docking Studies : Glide/SP or AutoDock Vina to screen against target (e.g., COX-2) and off-target (COX-1) binding pockets.

- SAR Analysis : Modify the butyl chain length (C4 vs. C6) and fluorophenyl substitution patterns (para vs. meta).

Validate with enzymatic inhibition assays (e.g., fluorescence polarization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.